![molecular formula C19H15N5O4 B2910198 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2319877-70-6](/img/structure/B2910198.png)
3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It has been studied in the context of human phosphodiesterase 2A, a protein involved in signal transduction . The compound has been identified as a potent and highly selective inhibitor of the PDE2a enzyme .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . The compound has been found to form a halogen bond with the oxygen of Tyr827 present in the PDE2a active site .Chemical Reactions Analysis
The compound has been involved in reactions with metallic (II) salts leading to novel multidimensional complexes . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode, giving rise to structures with diverse topologies and dimensionality .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These compounds have shown diverse topologies and dimensionality based on their coordination mode .Wirkmechanismus
Target of Action
Related compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit key enzymes such asdihydroorotate dehydrogenase and SARS-CoV-2 Main protease (Mpro) . These enzymes play crucial roles in various biological processes, including pyrimidine biosynthesis and viral replication, respectively.
Mode of Action
This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and specific amino acid residues in the target protein .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, inhibition of dihydroorotate dehydrogenase can disrupt pyrimidine biosynthesis, affecting cell growth and proliferation . Similarly, inhibition of SARS-CoV-2 Mpro can prevent the maturation of viral proteins, thereby inhibiting viral replication .
Pharmacokinetics
The compound’s molecular weight (15014 g/mol) and structure suggest that it may have favorable pharmacokinetic properties . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined experimentally.
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits dihydroorotate dehydrogenase, it could potentially slow down cell growth and proliferation . If the compound targets SARS-CoV-2 Mpro, it could potentially inhibit viral replication, providing a basis for antiviral therapy .
Eigenschaften
IUPAC Name |
3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)17(25)14-7-12-4-2-3-5-15(12)28-18(14)26/h2-7,10,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQQBLRWBPVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)
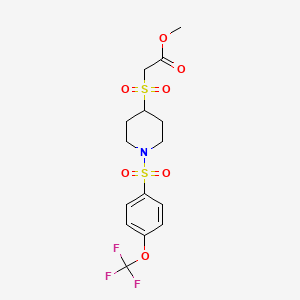
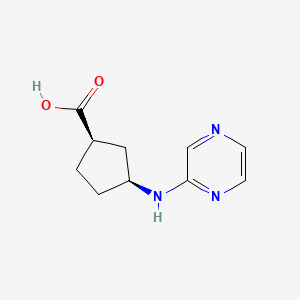
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)


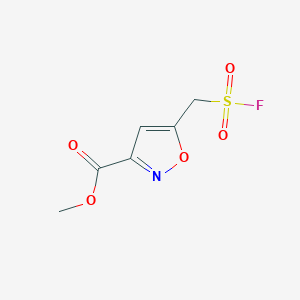
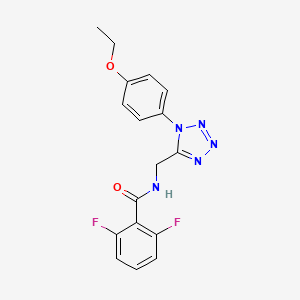
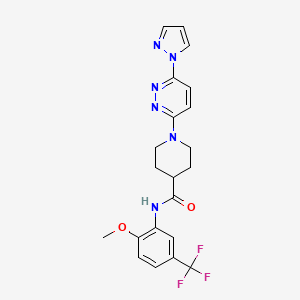
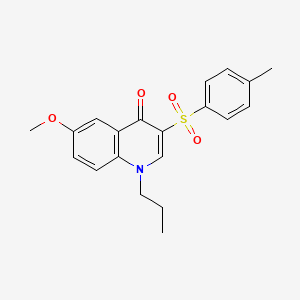
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2910132.png)
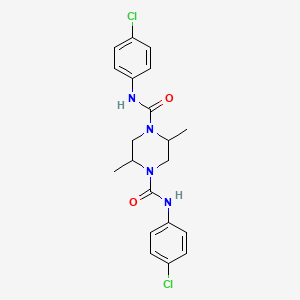
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)